Benzyl-PEG4-acyl chloride
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems
Polyethylene Glycol (PEG) linkers are a class of chemical spacers that have become indispensable in drug delivery, bioconjugation, and materials science. medchemexpress.com These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, offer a unique combination of properties including water solubility, biocompatibility, and low immunogenicity. medchemexpress.comlibretexts.org The flexibility of the PEG chain allows for the connection of various molecular entities, such as drugs and biomolecules, while imparting favorable pharmacokinetic properties to the resulting conjugate. medchemexpress.comgoogle.cominvivochem.cn
The evolution of PEG linkers has progressed from simple homobifunctional spacers to highly sophisticated, monodisperse structures with defined lengths and a variety of reactive terminal groups. medchemexpress.comlibretexts.org This precision allows for controlled and efficient conjugation, a critical factor in the design of complex therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs. libretexts.orginvivochem.cn The introduction of PEG linkers into small molecule drugs can enhance their solubility and molecular weight, potentially extending their half-life in the body. libretexts.orgmedchemexpress.com
Strategic Significance of Acyl Chloride Functionality in Chemical Synthesis and Derivatization
The acyl chloride functional group, -C(=O)Cl, is a highly reactive derivative of a carboxylic acid. medchemexpress.com Its reactivity stems from the strong electron-withdrawing nature of both the oxygen and chlorine atoms, which imparts a significant partial positive charge on the carbonyl carbon. chemicalbook.com This makes the acyl chloride an excellent electrophile, readily attacked by even weak nucleophiles. chemicalbook.com
This high reactivity makes acyl chlorides valuable intermediates in organic synthesis for the preparation of a wide range of other carboxylic acid derivatives, including esters, amides, and anhydrides. medchemexpress.com The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. chemicalbook.com Common methods for synthesizing acyl chlorides from carboxylic acids involve reagents like thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride. medchemexpress.com This versatility and high reactivity are strategically leveraged in multi-step syntheses where the efficient formation of new covalent bonds is required.
Positioning of Benzyl-PEG4-acyl chloride within PROTAC Linker Chemistry and Bioconjugation Reagents
This compound is a heterobifunctional molecule that integrates the beneficial properties of a PEG linker with the reactive potential of an acyl chloride. It is specifically designed as a PEG-based linker for the synthesis of PROTACs. PROTACs are novel therapeutic molecules designed to co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. medchemexpress.com They consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The Benzyl-PEG4 portion of the molecule provides a flexible, hydrophilic spacer of a defined length, which can be crucial for optimal ternary complex formation. The benzyl (B1604629) group at one end can be involved in specific interactions or serve as a stable anchor, while the acyl chloride at the other end provides a highly reactive handle for conjugation to one of the PROTAC's ligands, typically through reaction with an amine or alcohol on the ligand to form a stable amide or ester bond, respectively.
Scope and Objectives of Academic Inquiry into this compound Research
Academic and industrial research focused on this compound and similar linkers is driven by the need to optimize the performance of PROTACs and other bioconjugates. The primary objectives of this inquiry include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and analogous linkers with varying PEG lengths and terminal functionalities.
PROTAC Assembly and Optimization: Investigating the impact of the linker's length, composition, and attachment points on the efficacy and selectivity of PROTACs. This includes studying how the this compound linker influences the formation of the ternary complex and subsequent protein degradation.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the linker structure to understand the relationship between its chemical properties and the biological activity of the resulting PROTAC. This knowledge is crucial for the rational design of next-generation protein degraders.
Exploration of New Applications: Expanding the use of this compound and related linkers beyond PROTACs to other areas of bioconjugation, such as the development of antibody-drug conjugates, targeted drug delivery systems, and diagnostic probes.
While the general utility of this compound in PROTAC synthesis is well-established by its commercial availability, detailed academic studies specifically elucidating its performance in comparison to other linkers are an ongoing area of research. The conversion of its precursor, Benzyl-PEG4-acid, to the acyl chloride is a standard chemical transformation, though specific documented protocols for this exact molecule in academic literature are not widely available. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23ClO6 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C16H23ClO6/c17-16(18)23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI Key |
OJEVFRTYDYXNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Precursor Synthesis Strategies for Benzyl-PEG4-Carboxylic Acid
The synthesis of the crucial precursor, Benzyl-PEG4-carboxylic acid, is foundational to the production of Benzyl-PEG4-acyl chloride. axispharm.com This precursor features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, a benzyl (B1604629) group that provides stability, and a terminal carboxylic acid group for further functionalization. axispharm.combroadpharm.com The CAS number for Benzyl-PEG4-carboxylic acid is 127457-64-1. medchemexpress.comambeed.commedkoo.com
Esterification and Hydrolysis Routes
A primary and effective strategy for synthesizing PEG carboxylic acids involves a two-step process: esterification and subsequent hydrolysis. This route is widely adopted for converting a hydroxyl-terminated PEG into a carboxyl-terminated PEG.
The initial step typically involves the reaction of a benzyl-protected PEG alcohol (Benzyl-PEG4-OH) with an α-halo alkyl ester, such as ethyl bromoacetate (B1195939) or t-butyl bromoacetate, in the presence of a base. This nucleophilic substitution reaction forms a PEG tertiary ester. A persistent challenge in this method has been the difficulty in achieving high purity, as unreacted PEG-OH can be hard to separate from the desired carboxylic acid product. epo.org
Following the formation of the ester, the next critical step is hydrolysis to convert the ester group into a carboxylic acid. The conditions for hydrolysis depend on the type of ester formed:
Base-Promoted Hydrolysis: Primary alkyl esters, like ethyl esters, are commonly hydrolyzed using a base such as sodium hydroxide (B78521) in an aqueous solution. epo.org
Acid-Catalyzed Hydrolysis: Tertiary alkyl esters, such as t-butyl esters, are typically resistant to mild base hydrolysis. Therefore, their cleavage is often achieved using a strong acid like trifluoroacetic acid (TFA). epo.org
While tertiary alkyl esters were traditionally considered stable to base hydrolysis, it has been found that they can be effectively cleaved by treatment with a strong base, such as an alkali metal hydroxide, to form a PEG carboxylate salt, which is then acidified to yield the final PEG carboxylic acid. epo.org The hydrolysis of esters is a fundamental reaction, not only for synthesis but also because esters are frequently used as protecting groups for carboxylic acids. nii.ac.jp
Protecting Group Chemistry in PEG Synthesis Relevant to Benzyl Moieties
In the synthesis of complex molecules like this compound, protecting groups are essential for preventing unwanted side reactions at specific functional groups. The benzyl (Bn) group is a commonly used protecting group for alcohols in organic synthesis. wikipedia.orglibretexts.org
In the context of Benzyl-PEG4-carboxylic acid synthesis, a benzyl group is used to protect the hydroxyl group at one end of the tetraethylene glycol chain. This allows for the selective modification of the hydroxyl group at the other end of the chain into a carboxylic acid. The benzyl group is favored for its stability under various reaction conditions. google.comnih.gov It can be removed when necessary through methods like hydrogenolysis (catalytic hydrogenation, e.g., using H₂/Pd-C). broadpharm.comwikipedia.orgtargetmol.com This deprotection step would typically occur if the functionality masked by the benzyl group needed to be revealed for subsequent reactions. For the synthesis of this compound, however, the benzyl group remains as part of the final molecule's structure.
Other protecting groups are also utilized in PEG synthesis, such as the p-methoxybenzyl (PMB) group, which can also be removed under oxidative conditions or by using strong acids. wikipedia.org The choice of protecting group is critical and is dictated by its stability to the reaction conditions required for subsequent synthetic steps and the conditions required for its eventual removal. google.com
Conversion of Carboxylic Acid to Acyl Chloride Functionality
The transformation of the carboxylic acid group (-COOH) in Benzyl-PEG4-carboxylic acid into an acyl chloride group (-COCl) is a key step that significantly increases the reactivity of the molecule, making it a valuable reagent for creating stable amide bonds with primary amines. broadpharm.comchemguide.co.ukwikipedia.org This conversion is achieved by replacing the hydroxyl (-OH) portion of the carboxylic acid with a chlorine atom using specific chlorinating agents. libretexts.orgchemguide.co.ukchemguide.co.uk
The general reaction is: R-COOH + Chlorinating Agent → R-COCl
Several reagents are effective for this transformation, each with its own advantages and specific reaction conditions. pressbooks.pub
Thionyl Chloride (SOCl₂) Mediated Transformations
Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org The reaction is highly efficient, and a major advantage is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk
The reaction proceeds as follows: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)
Typically, the reaction is carried out by heating the carboxylic acid with thionyl chloride, sometimes in an inert solvent. commonorganicchemistry.com During the reaction, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.org When working with substrates that also contain an ester linkage, such as Benzyl-PEG4-carboxylic acid, care must be taken as the HCl generated can potentially hydrolyze the ester. chemicalforums.com
Oxalyl Chloride ((COCl)₂) Based Synthetic Procedures
Oxalyl chloride is another excellent reagent for the preparation of acyl chlorides from carboxylic acids, often favored for its mild reaction conditions. chemicalbook.com The reaction is typically performed at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comorgsyn.org
The reaction is: R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO (g) + CO₂ (g) + HCl (g)
Like thionyl chloride, oxalyl chloride produces only gaseous by-products, facilitating easy isolation of the pure acyl chloride. chemicalbook.com This method is particularly useful for substrates that are sensitive to the higher temperatures or stronger acidic conditions associated with other reagents. chemicalbook.com
Phosphorus Chloride (PCl₃/PCl₅) Applications
Phosphorus chlorides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for synthesizing acyl chlorides from carboxylic acids. libretexts.orgchemguide.co.ukchemguide.co.ukpressbooks.pubchemistrysteps.comlibretexts.org
Phosphorus Pentachloride (PCl₅): PCl₅ is a solid that reacts with carboxylic acids at room temperature. libretexts.orgchemguide.co.ukchemguide.co.uk The by-products are liquid phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas. The acyl chloride is typically separated from the POCl₃ by fractional distillation. libretexts.orgchemguide.co.ukchemguide.co.uklibretexts.org
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g) libretexts.org
Phosphorus Trichloride (PCl₃): PCl₃ is a liquid, and its reaction with carboxylic acids is generally less vigorous than that of PCl₅ because no HCl gas is evolved. libretexts.orgchemguide.co.ukchemguide.co.uk The by-product is phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.ukchemguide.co.uk
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ libretexts.org
While powerful, these reagents are often more reactive and less selective than thionyl or oxalyl chloride and generate phosphorus-based waste that can be difficult to dispose of. youtube.com
Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Reagent | Formula | Typical Conditions | By-products | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux, neat or with solvent | SO₂, HCl (gaseous) | Gaseous by-products simplify purification. chemguide.co.uk | Harsh conditions; HCl produced can cause side reactions. chemicalforums.com |
| Oxalyl Chloride | (COCl)₂ | Room temp, solvent (e.g., CH₂Cl₂), cat. DMF | CO, CO₂, HCl (gaseous) | Mild conditions; gaseous by-products. commonorganicchemistry.comchemicalbook.com | More expensive than SOCl₂. |
| Phosphorus Pentachloride | PCl₅ | Cold/Room temperature | POCl₃, HCl | High reactivity. youtube.com | Liquid by-product (POCl₃) requires separation (distillation); produces phosphorus waste. libretexts.orgyoutube.com |
| Phosphorus Trichloride | PCl₃ | Heating may be required | H₃PO₃ | Less vigorous reaction than PCl₅. libretexts.orgchemguide.co.ukchemguide.co.uk | Liquid by-product requires separation; produces phosphorus waste. youtube.com |
Catalytic Approaches in Acyl Chloride Formation
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. libretexts.org Several reagents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common in laboratory settings. wikipedia.org
Thionyl Chloride (SOCl₂): This reagent is often favored due to its affordability and the gaseous nature of its byproducts (HCl and SO₂), which simplifies purification. wikipedia.org The reaction can be catalyzed by dimethylformamide (DMF). wikipedia.org The mechanism involves the carboxylic acid attacking the thionyl chloride, leading to the formation of a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion (generated in the process) yields the desired acyl chloride. libretexts.org
Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride is a milder and more selective reagent than thionyl chloride. wikipedia.org It also requires a catalytic amount of DMF. The reaction proceeds through the formation of a Vilsmeier reagent from DMF and oxalyl chloride, which then activates the carboxylic acid. wikipedia.org
Other Reagents: Phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used to synthesize acyl chlorides from carboxylic acids. chemguide.co.uklibretexts.org However, the byproducts of these reactions (e.g., phosphoryl chloride from PCl₅) are liquids, which can complicate the purification of the desired acyl chloride, especially in the context of a PEGylated compound. libretexts.org
For the synthesis of this compound, the choice of reagent and catalyst is crucial to avoid cleavage of the ether linkages within the PEG chain or the benzyl ether. Mild reaction conditions are therefore preferred.
| Reagent | Catalyst | Byproducts | Considerations for this compound |
| Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF) | SO₂, HCl (gases) | Cost-effective, gaseous byproducts simplify purification. wikipedia.org |
| Oxalyl Chloride ((COCl)₂) | Dimethylformamide (DMF) | CO, CO₂, HCl (gases) | Milder conditions, higher selectivity, but more expensive. wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | None | POCl₃, HCl | Liquid byproduct can complicate purification. libretexts.org |
| Phosphorus Trichloride (PCl₃) | None | H₃PO₃ | Less vigorous reaction than PCl₅. chemguide.co.uk |
Solid-Phase Synthesis Approaches for PEGylated Acyl Chlorides
Solid-phase synthesis offers several advantages for the preparation of complex molecules like PEGylated compounds, including the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing. lsu.edu While direct solid-phase synthesis of an acyl chloride is uncommon due to its high reactivity, the precursor, Benzyl-PEG4-carboxylic acid, can be assembled on a solid support.
A common strategy involves anchoring the initial building block to a resin. lsu.edu For instance, a protected amino acid or another suitable molecule can be attached to the solid support, followed by the sequential addition of the PEG units and the benzyl group. Once the full-length Benzyl-PEG4-carboxylic acid is assembled, it can be cleaved from the resin. This approach allows for efficient purification at each step of the synthesis. lsu.edu
Recent advancements have explored catalytic methods for peptide synthesis on a solid phase, which could potentially be adapted for the formation of amide bonds in related structures. acs.org Furthermore, "click chemistry" has been utilized for the solid-phase synthesis of PEGylated lipopeptides, demonstrating the versatility of solid-phase methods for incorporating PEG chains. nih.gov
Purification and Isolation Techniques for this compound Intermediates and Final Products
The purification of this compound and its intermediates is a critical step due to the potential for side reactions and the presence of unreacted starting materials. The high reactivity of the acyl chloride functional group necessitates that the purification of the final product be conducted under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
For the precursor, Benzyl-PEG4-carboxylic acid, and other intermediates, a variety of chromatographic techniques can be employed.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is particularly effective for removing smaller impurities from larger PEGylated molecules. nih.govbiopharminternational.com
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. It is a powerful tool for purifying PEGylated compounds, as the addition of the neutral PEG chain can alter the surface charge of the parent molecule. researchgate.net
Reverse-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and can also be applied to the separation of PEGylated conjugates.
Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates molecules based on hydrophobicity and can be a useful complementary method to IEC. mcmaster.ca
For the final this compound product, fractional distillation can be a suitable method for purification, provided the compound is thermally stable and has a sufficiently different boiling point from any impurities. chemguide.co.uklibretexts.org Given the high reactivity of acyl chlorides, this would need to be performed under reduced pressure and with careful control of temperature.
| Technique | Principle of Separation | Application for this compound & Intermediates |
| Size-Exclusion Chromatography (SEC) | Molecular size | Effective for separating PEGylated molecules from smaller impurities. nih.govbiopharminternational.com |
| Ion-Exchange Chromatography (IEC) | Net charge | Useful for purifying intermediates and separating based on the extent of PEGylation. researchgate.net |
| Reverse-Phase Chromatography (RPC) | Hydrophobicity | Applicable for the purification of the carboxylic acid precursor and other intermediates. |
| Fractional Distillation | Boiling point | Potentially useful for the final acyl chloride product under anhydrous and reduced pressure conditions. chemguide.co.uklibretexts.org |
Chemical Reactivity and Reaction Mechanisms of Benzyl Peg4 Acyl Chloride
Nucleophilic Acyl Substitution Mechanisms
The core reactivity of Benzyl-PEG4-acyl chloride is defined by the nucleophilic acyl substitution at the carbonyl carbon. The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.ukchemguide.co.uklibretexts.org This polarization makes it a prime target for attack by nucleophiles. The general mechanism is a two-step process: nucleophilic addition followed by elimination. libretexts.orglibretexts.org
First, a nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. youtube.comuomustansiriyah.edu.iq In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.orgyoutube.com This addition-elimination sequence results in the substitution of the chloride with the incoming nucleophile. libretexts.org
Reaction with Amines: Amide Bond Formation Pathways
The reaction of this compound with primary or secondary amines is a rapid and efficient method for forming stable amide bonds. This reaction proceeds via the nucleophilic addition-elimination mechanism. chemguide.co.ukchemistrystudent.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info
This initial attack leads to the formation of a tetrahedral intermediate. chemistrystudent.com Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is expelled. chemguide.co.ukshout.education A proton is then transferred from the nitrogen atom to a base, which can be another molecule of the amine reactant or an added non-nucleophilic base, to yield the final N-substituted amide product and an ammonium (B1175870) chloride salt. chemguide.co.ukchemistrystudent.com The use of at least two equivalents of the amine is common, with one equivalent acting as the nucleophile and the second as a base to neutralize the hydrogen chloride produced. chemguide.co.uk
Table 1: Reaction of this compound with Representative Amines
| Amine Nucleophile | Product | Key Reaction Characteristics |
|---|---|---|
| Primary Amine (e.g., Ethylamine) | N-Ethyl-2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)acetamide | Vigorous reaction, high yield of secondary amide. chemguide.co.uk |
| Secondary Amine (e.g., Diethylamine) | N,N-Diethyl-2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)acetamide | Forms a tertiary amide. chemistrystudent.com |
Reaction with Alcohols: Esterification Reaction Mechanisms
This compound reacts with alcohols to form esters, a process known as esterification. savemyexams.comlibretexts.org Similar to the reaction with amines, this transformation follows a nucleophilic addition-elimination pathway. The oxygen atom of the alcohol, with its lone pairs of electrons, serves as the nucleophile and attacks the carbonyl carbon. chemguide.co.ukdocbrown.info
This addition results in a tetrahedral intermediate. libretexts.org The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion. chemguide.co.uk A subsequent deprotonation of the oxygen atom, typically by the expelled chloride ion or a weak base like pyridine (B92270), yields the ester and hydrogen chloride. libretexts.orgyoutube.com The reaction with alcohols is generally vigorous. savemyexams.comlibretexts.org
Table 2: Esterification of this compound with Different Alcohols
| Alcohol Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Methanol | Methyl 2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)acetate | Typically occurs readily at room temperature. docbrown.info |
| tert-Butanol | tert-Butyl 2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)acetate | Slower reaction rate due to steric hindrance from the bulky tert-butyl group. |
Reaction with Thiols: Thioester Formation
The reaction between this compound and thiols produces thioesters. chemistrysteps.com Thiols are excellent nucleophiles, often more so than their alcohol counterparts, and react readily with acyl chlorides. chemistrysteps.com The sulfur atom of the thiol attacks the carbonyl carbon, initiating the nucleophilic addition-elimination sequence. chemistrysteps.com
The formation of the tetrahedral intermediate is followed by the expulsion of the chloride leaving group to form the thioester. chemistrysteps.com This reaction is an efficient method for creating the thioester linkage.
Table 3: Thioesterification of this compound
| Thiol Nucleophile | Product | Noteworthy Aspects |
|---|---|---|
| Ethanethiol | S-Ethyl 2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)thioate | Thiols are generally more nucleophilic than alcohols, leading to a rapid reaction. chemistrysteps.com |
Role of Steric and Electronic Effects on Reactivity Profiles
The reactivity of this compound is influenced by both steric and electronic factors originating from its unique structure. libretexts.orguomustansiriyah.edu.iq
Steric Effects: The PEG4 chain, being flexible and relatively large, can create some steric hindrance around the acyl chloride group. However, its flexibility may allow it to fold away, minimizing its impact on the approach of smaller nucleophiles. In contrast, very bulky nucleophiles may experience hindered access to the carbonyl carbon, slowing the reaction rate. youtube.com The benzyl (B1604629) group is further removed from the reaction center and is unlikely to cause significant steric hindrance.
Electronic Effects: The benzyl group, while not directly conjugated to the carbonyl group, can have a minor inductive electron-withdrawing effect, slightly increasing the electrophilicity of the carbonyl carbon. The ether linkages within the PEG4 chain are generally considered electron-donating through induction, which could slightly decrease the reactivity of the acyl chloride compared to a simple alkyl acyl chloride. However, the powerful electron-withdrawing nature of the chlorine and oxygen atoms directly attached to the carbonyl carbon remains the dominant electronic factor, ensuring high reactivity. libretexts.orguomustansiriyah.edu.iq
Catalysis in Acyl Chloride Reactions
While this compound is highly reactive and often does not require a catalyst, certain reactions can be facilitated or controlled through catalysis.
Base-Catalyzed Processes
In reactions with nucleophiles like alcohols or less reactive amines, a non-nucleophilic base is often added. chemistrysteps.com Bases such as pyridine or triethylamine (B128534) play a crucial role by neutralizing the hydrogen chloride byproduct that is formed. youtube.comchemistrysteps.com This prevents the protonation of the nucleophile, which would render it non-nucleophilic, and drives the reaction to completion.
In the case of weakly nucleophilic alcohols, such as phenols, a base can also act by deprotonating the alcohol to form a more potent alkoxide or phenoxide nucleophile, thereby increasing the reaction rate. savemyexams.comdocbrown.info In reactions with amines, using an excess of the amine itself serves the dual purpose of acting as both the nucleophile and the base. docbrown.info This base-promoted mechanism enhances the rate by ensuring a sufficient concentration of the active nucleophile. libretexts.org
Lewis Acid Catalysis
In the context of this compound, Lewis acid catalysis can be employed to enhance the electrophilicity of the carbonyl carbon, thereby accelerating its reaction with weak nucleophiles. Acyl chlorides, in general, are highly reactive; however, in certain applications, such as the acylation of sterically hindered amines or other less reactive nucleophiles, a catalyst may be beneficial. studysmarter.co.uk
A Lewis acid coordinates to the carbonyl oxygen of the acyl chloride. This coordination polarizes the carbon-oxygen double bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. science.gov This activation is crucial for reactions that may otherwise proceed slowly or require harsh conditions that could compromise the integrity of other functional groups within the reacting molecules, such as those in complex biomolecules.
The general mechanism for Lewis acid-catalyzed acylation is initiated by the formation of a highly electrophilic complex between the acyl chloride and the Lewis acid. This complex then readily reacts with a nucleophile, such as an amine, to form a tetrahedral intermediate. Subsequent elimination of the leaving group, facilitated by the Lewis acid, yields the final acylated product and regenerates the catalyst.
While various Lewis acids like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various metal triflates can be used for acylation reactions, the choice of catalyst for reactions involving this compound would need to be carefully considered to avoid undesired side reactions with the ether linkages of the PEG chain or the benzyl group. studysmarter.co.uk For bioconjugation applications, milder Lewis acids are generally preferred to maintain the stability and functionality of the biological molecules. science.gov
Investigating Side Reactions and By-product Formation in Reaction Pathways
The high reactivity of the acyl chloride group in this compound, while advantageous for its intended coupling reactions, also makes it susceptible to various side reactions. The formation of by-products can impact the purity and yield of the desired conjugate.
One of the most common side reactions is hydrolysis . Acyl chlorides react readily with water to form the corresponding carboxylic acid. crunchchemistry.co.ukchemistrysteps.com This reaction can be problematic if the coupling reaction is not carried out under strictly anhydrous conditions. The presence of even trace amounts of moisture can lead to the formation of Benzyl-PEG4-carboxylic acid, which will not participate in the desired coupling reaction and can complicate the purification process. crunchchemistry.co.uk
Another significant side reaction, particularly when reacting with amine nucleophiles, is the formation of a salt by-product. In the reaction of this compound with a primary or secondary amine to form an amide, hydrogen chloride (HCl) is generated. chemguide.co.ukchemguide.co.uk This HCl will readily react with any excess amine present to form an ammonium salt. chemguide.co.ukchemguide.co.uk To mitigate this, a non-nucleophilic base, such as triethylamine or pyridine, is often added to the reaction mixture to act as a scavenger for the HCl produced. chemistrysteps.com
The stability of the benzyl ether linkage under the reaction conditions must also be considered. While generally stable, benzyl ethers can be cleaved under strongly acidic or certain oxidative conditions. organic-chemistry.org The use of harsh Lewis acids could potentially lead to the cleavage of the benzyl group, although this is less likely under the milder conditions typically used for bioconjugation.
Furthermore, in the context of protein modification, the high reactivity of this compound can lead to non-specific acylation . If a protein with multiple accessible nucleophilic groups (such as the amine groups on lysine (B10760008) residues) is the target, a mixture of products with varying degrees of PEGylation at different sites can be formed. nih.govgoogle.com This lack of selectivity can lead to a heterogeneous product mixture, which may have variable biological activity. nih.gov
Below is a table summarizing potential side reactions and the resulting by-products:
| Side Reaction | Reactant(s) | Resulting By-product(s) | Conditions Favoring Side Reaction |
| Hydrolysis | This compound, Water | Benzyl-PEG4-carboxylic acid, Hydrogen chloride | Presence of moisture |
| Salt Formation | Hydrogen chloride (from primary reaction), Excess amine nucleophile | Amine hydrochloride salt | Absence of a non-nucleophilic base scavenger |
| Non-specific Acylation | This compound, Molecule with multiple nucleophilic sites (e.g., protein) | Mixture of multiply and/or randomly acylated products | High reactivity of the acyl chloride, Presence of multiple accessible nucleophiles |
| Benzyl Ether Cleavage | This compound | Toluene, PEG4-acyl chloride (and derivatives) | Harsh acidic or oxidative conditions |
Derivatization Strategies and Functionalization Research
General Acylation Protocols Utilizing Benzyl-PEG4-acyl chloride
The primary reactivity of this compound lies in its acyl chloride group, which readily undergoes nucleophilic acyl substitution with a range of nucleophiles. General acylation protocols typically involve the reaction of this compound with a target molecule containing a nucleophilic functional group, such as an amine, alcohol, or thiol.
These reactions are often carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of base is crucial to avoid unwanted side reactions and can include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The reaction conditions, including temperature and reaction time, are optimized based on the specific substrate and desired outcome. The progress of the reaction is typically monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Selective Functionalization of Biomolecules via Acyl Chloride Linkage
A key application of this compound is the selective functionalization of biomolecules. The acyl chloride moiety provides a reactive handle for covalently attaching the benzyl-PEG4 unit to proteins, peptides, and other biologically relevant molecules.
Site-Selective Protein and Peptide Acylation
Achieving site-selective acylation of proteins and peptides is a significant challenge in chemical biology. The reactivity of this compound can be modulated to target specific amino acid residues. By carefully controlling the reaction pH, it is possible to favor the acylation of more nucleophilic sites. For instance, at a physiological pH, the ε-amino group of lysine (B10760008) residues is often a primary target for acylation.
Modification of Amino Acid Residues (Lysine, Cysteine, Tyrosine)
Lysine: The primary amine of the lysine side chain is a common target for acylation with this compound. This reaction results in the formation of a stable amide bond, effectively conjugating the benzyl-PEG4 moiety to the protein or peptide.
Cysteine: The thiol group of cysteine residues can also be acylated, although this reaction is generally less favorable than lysine acylation and may require specific conditions to proceed efficiently.
Tyrosine: The hydroxyl group of tyrosine is less nucleophilic than the amine of lysine, but under certain conditions, particularly at higher pH, it can be acylated by this compound.
Introduction of Bioorthogonal Handles via this compound Derivatization
This compound can be used to introduce bioorthogonal handles onto biomolecules. The benzyl (B1604629) group can serve as a stable aromatic tag, while the PEG4 linker enhances water solubility and can provide a spacer arm to minimize steric hindrance. This allows for subsequent "click" chemistry reactions or other bioorthogonal ligations, enabling the attachment of fluorescent probes, affinity tags, or other reporter molecules.
Development of Novel Reagents and Probes for Chemical Biology
The versatile structure of this compound makes it a valuable building block for the synthesis of novel reagents and probes for chemical biology research. A notable application is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com
In the synthesis of PROTACs, this compound can function as a component of the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. medchemexpress.com The benzyl group can be part of the ligand that interacts with the target protein, while the acyl chloride provides the reactive site for conjugation to the rest of the PROTAC structure. The PEG4 chain in the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. medchemexpress.com
Applications in Chemical Biology and Medicinal Chemistry Research Tools
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Benzyl-PEG4-acyl chloride Linkers
PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system. nih.gov These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the PROTAC, the POI, and the E3 ligase. biochempeg.com
The this compound linker offers several advantages in PROTAC design. The benzyl (B1604629) group can introduce a degree of rigidity to the linker, which can be advantageous for optimizing the orientation of the two ligands for effective ternary complex formation. nih.govresearchgate.net Furthermore, the aromatic ring of the benzyl group can engage in beneficial pi-stacking interactions with amino acid residues on the E3 ligase, such as tyrosine, potentially enhancing binding affinity and ternary complex stability. nih.govresearchgate.net
The PEG4 portion of the linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. biochempeg.com The defined length of the PEG4 chain allows for systematic variation of the linker length, a crucial parameter in optimizing PROTAC activity. biochempeg.comnih.gov The terminal acyl chloride provides a reactive handle for the straightforward conjugation to an amine-containing E3 ligase ligand or POI ligand through a stable amide bond formation.
The general synthetic strategy for incorporating a Benzyl-PEG4 linker into a PROTAC involves the reaction of this compound with a free amine group on either the POI-binding ligand or the E3 ligase-binding ligand. The remaining functional group on the other end of the linker is then used for the subsequent coupling step to complete the PROTAC molecule.
| Feature of this compound Linker | Contribution to PROTAC Design | Supporting Evidence |
| Benzyl Group | Provides conformational restriction and potential for pi-stacking interactions. | Studies on PROTACs with benzyl-containing linkers have shown improved hydrophobic interactions and the ability to engage in pi-stacking with residues like tyrosine (Y98) in the VHL E3 ligase. nih.govresearchgate.net |
| PEG4 Spacer | Enhances solubility, provides optimal linker length, and improves pharmacokinetic properties. | PEG linkers are the most commonly used linkers in PROTACs, with statistics showing their use in 54% of reported molecules due to their ability to increase water solubility and allow for systematic length variation. biochempeg.com |
| Acyl Chloride | Enables facile and stable amide bond formation with amine-containing ligands. | Acyl chlorides are highly reactive functional groups that readily form stable amide bonds with primary and secondary amines, a common reaction in medicinal chemistry for linker conjugation. |
Bioconjugation Methodologies for Therapeutic and Diagnostic Reagents
Bioconjugation, the covalent attachment of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. This compound serves as a valuable reagent in various bioconjugation strategies.
Development of Antibody-Drug Conjugates (ADCs) Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. mdpi.com The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release. mdpi.com
PEG linkers are frequently incorporated into ADC design to enhance the solubility and stability of the conjugate, reduce aggregation, and prolong its circulation half-life. mdpi.comnih.govresearchgate.net The hydrophilic nature of the PEG chain can help to mitigate the hydrophobicity of many potent cytotoxic payloads. nih.gov A study on affibody-based drug conjugates demonstrated that the insertion of PEG chains significantly prolonged the circulation half-life of the conjugates. nih.gov
While specific research detailing the use of this compound in ADC linkers is not extensively published, its structural components are highly relevant. The acyl chloride group can be used to attach the linker to amine functionalities on the antibody, such as lysine (B10760008) residues. The benzyl group at the other end can be part of the attachment chemistry for the cytotoxic drug. The combination of the benzyl and PEG4 moieties allows for the fine-tuning of the linker's properties to achieve an optimal balance between stability in circulation and efficient drug release at the target site.
PEGylation Strategies for Enhanced Bioreagent Stability and Solubility
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol chains to proteins, peptides, or other biomolecules. purepeg.com This modification can significantly improve the therapeutic properties of bioreagents by increasing their hydrodynamic size, which reduces renal clearance and extends their circulating half-life. nih.govnih.gov PEGylation can also shield the biomolecule from proteolytic degradation and reduce its immunogenicity. nih.govnih.gov
The acyl chloride functionality of this compound makes it a suitable reagent for the non-specific PEGylation of proteins. The acyl chloride can react with the primary amine groups of lysine residues on the protein surface, as well as the N-terminal alpha-amino group, to form stable amide bonds. nih.gov For site-specific PEGylation, which is often desirable to maintain the biological activity of the protein, the protein can be genetically engineered to introduce a unique reactive cysteine or other non-natural amino acid at a specific location for conjugation. nih.govnih.gov While acyl chlorides primarily react with amines, other activated forms of PEG can be used for cysteine-specific modification.
| PEGylation Advantage | Mechanism |
| Increased Half-life | Larger hydrodynamic volume reduces kidney filtration. nih.gov |
| Reduced Immunogenicity | PEG chains mask antigenic epitopes on the protein surface. nih.gov |
| Enhanced Stability | Steric hindrance from the PEG chain protects against proteolytic enzymes. nih.gov |
| Improved Solubility | The hydrophilic nature of PEG enhances the solubility of hydrophobic proteins. biochempeg.com |
Development of Chemical Probes for Target Engagement Studies
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for target validation, which is the process of confirming that a specific biomolecule is directly involved in a disease process. nih.gov Heterobifunctional linkers like this compound are fundamental building blocks for the synthesis of chemical probes.
A typical chemical probe consists of a "warhead" that binds to the target protein, a linker, and a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker). The this compound can be readily incorporated into such a probe. The acyl chloride group can be used to conjugate the linker to a ligand that binds the protein of interest. The benzyl group at the other end of the PEG4 spacer can be deprotected to reveal a functional group for the attachment of a reporter tag. This modular approach allows for the facile synthesis of a variety of probes with different reporter groups.
Integration into Click Chemistry Frameworks for Modular Assembly
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. utoronto.ca The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). utoronto.ca Click chemistry has become a powerful tool for the modular assembly of complex molecules, including bioconjugates and PROTACs. nih.govnih.gov
The this compound can be chemically modified to be compatible with click chemistry. For instance, the benzyl group can be replaced with or modified to contain an azide (B81097) or an alkyne functionality. An azide-functionalized PEG linker, for example, can be readily "clicked" onto an alkyne-containing molecule, or vice versa. This modular approach allows for the rapid synthesis of libraries of compounds, such as PROTACs with varying linker lengths and attachment points, which is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov The synthesis of heterobifunctional oligo(ethylene glycol) linkers with terminal azide and alkyne groups has been demonstrated to be a versatile strategy for bioconjugation. nih.gov
| Click Chemistry Reaction | Description | Application with Benzyl-PEG4-linker Scaffold |
| CuAAC | Copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted triazole. utoronto.ca | A modified Benzyl-PEG4 linker containing an azide can be reacted with an alkyne-functionalized ligand or biomolecule. |
| SPAAC | Strain-promoted azide-alkyne cycloaddition that does not require a copper catalyst, making it more biocompatible. | An azide-modified Benzyl-PEG4 linker can be reacted with a strained cyclooctyne-containing molecule. |
Applications in Advanced Materials Science Research
Functionalization of Polymer Surfaces and Matrices with Benzyl-PEG4-acyl chloride
The modification of polymer surfaces is crucial for enhancing their performance in various applications, from biomedical devices to advanced electronics. This compound is an effective agent for this purpose, enabling the covalent attachment of PEG chains to polymer backbones or surfaces in a process often referred to as "grafting to."
The primary mechanism involves the reaction of the highly electrophilic acyl chloride group with nucleophilic functional groups present on a polymer surface, such as hydroxyl (-OH) or primary amine (-NH2) groups. This reaction results in the formation of robust ester or amide linkages, respectively. By grafting Benzyl-PEG4 chains onto a surface, researchers can precisely control surface properties. The PEG component creates a hydrophilic, protein-resistant layer that can reduce biofouling, a critical requirement for materials used in biological environments. mdpi.com Concurrently, the terminal benzyl (B1604629) group can modify the surface's hydrophobicity or serve as an anchor for immobilizing other molecules through hydrophobic or π-π stacking interactions. ibm.com This dual functionality allows for the creation of materials with complex surface chemistries tailored for specific interactions.
Table 1: Polymer Surface Functionalization Reactions
| Polymer Functional Group | Reagent | Resulting Linkage | Key Outcome |
|---|---|---|---|
| Amine (-NH₂) | This compound | Amide (-CONH-) | Covalent attachment of a hydrophilic, anti-fouling PEG linker with a hydrophobic terminus. |
| Hydroxyl (-OH) | This compound | Ester (-COO-) | Stable grafting of PEG chains to enhance biocompatibility and control surface energy. |
| Thiol (-SH) | This compound | Thioester (-COS-) | Formation of a thioester bond for surface modification, though less common than amidation or esterification. |
Synthesis of PEG-Based Copolymers and Macromolecules for Controlled Architectures
This compound is a valuable reagent in the synthesis of well-defined copolymers, particularly block copolymers. These materials, composed of chemically distinct polymer segments, self-assemble into nanostructures that are useful in drug delivery, nanotechnology, and diagnostics.
One significant application is its use as a terminating agent in living polymerization techniques, such as ring-opening polymerization (ROP). nih.gov In this process, a polymer chain (e.g., polylactide or polycaprolactone) is grown from an initiator. The addition of this compound at the end of the reaction quenches the polymerization by reacting with the active chain end. This "end-capping" strategy efficiently produces an A-B diblock copolymer, where block 'A' is the newly synthesized polymer and block 'B' is the Benzyl-PEG4 moiety. nih.gov The resulting amphiphilic block copolymer can self-assemble in aqueous solutions to form micelles or vesicles. Alternatively, the acyl chloride can be used to couple two different polymer chains, one of which must possess a reactive nucleophilic end group (like a hydroxyl or amine), to create more complex macromolecular structures. researchgate.net
Table 2: Synthesis of PEG-Based Copolymer Architectures
| Synthetic Strategy | Role of this compound | Resulting Copolymer Architecture | Example Application |
|---|---|---|---|
| End-capping of Living Polymerization | Chain terminating agent | A-B Diblock Copolymer | Self-assembling nanocarriers for drug delivery. |
| Polymer-Polymer Coupling | Coupling agent | A-B Diblock or A-B-C Triblock Copolymer | Creation of novel materials with combined properties from different polymer blocks. |
| Grafting onto a Polymer Backbone | Side-chain functionalization agent | Graft Copolymer | Modification of bulk polymer properties, such as processability and impact strength. |
Development of Hydrogels and Biomaterials with Tunable Properties
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them ideal for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The properties of a hydrogel—such as its swelling ratio, mechanical strength, and biodegradability—are dictated by its chemical composition and cross-linking density.
While this compound is monofunctional and does not act as a cross-linker itself, it is instrumental in functionalizing hydrogel precursors or modifying pre-formed hydrogels. By reacting it with polymers containing complementary functional groups (e.g., amine-functionalized chitosan (B1678972) or hyaluronic acid), the Benzyl-PEG4 moiety can be incorporated into the hydrogel structure. This modification can be used to:
Tune Hydrophilicity: The introduction of PEG chains increases the water-holding capacity of the hydrogel.
Control Mesh Size: Grafting these linkers can alter the spacing between polymer chains, affecting the diffusion of nutrients or therapeutic agents through the gel.
Introduce Hydrophobic Domains: The terminal benzyl groups can serve as pockets for the encapsulation of hydrophobic drugs, enabling the development of controlled-release systems. mdpi.com
This ability to precisely engineer the microenvironment of a hydrogel allows for the creation of smart biomaterials that can respond to specific biological cues or deliver therapeutic payloads in a sustained manner.
Surface Modification for Biosensor and Diagnostic Platform Development
The performance of biosensors and diagnostic devices relies heavily on the effective immobilization of biological recognition elements (e.g., antibodies, DNA probes) onto a sensor surface while minimizing non-specific background signals. nih.gov this compound is an ideal linker for this purpose due to its ability to create a well-defined, anti-fouling surface chemistry. researchgate.net
The process typically involves a multi-step functionalization of the sensor substrate (e.g., silicon, gold, or nanoparticles). nih.gov First, the surface is treated to introduce nucleophilic groups, commonly amines, using organosilane chemistry (e.g., with (3-aminopropyl)triethoxysilane, APTES). researchgate.net Subsequently, the amine-functionalized surface is exposed to this compound. The acyl chloride reacts with the surface amines to form a dense layer of covalently attached linkers. nih.gov
This linker layer serves several critical functions:
Spacer Arm: The PEG chain acts as a flexible spacer, extending the immobilized bioreceptor away from the substrate to ensure its accessibility and proper orientation for target binding.
Anti-Fouling: The hydrophilic nature of PEG effectively repels the non-specific adsorption of proteins and other biomolecules from complex samples like blood or serum, thereby reducing background noise and improving the sensor's signal-to-noise ratio. nih.gov
Stable Immobilization: The covalent amide bond provides a robust and stable attachment point for the linker, ensuring the longevity and reliability of the sensor.
Table 3: Research Findings on this compound in Materials Science
| Application Area | Research Focus | Key Finding |
|---|---|---|
| Polymer Surface Science | Grafting PEG chains to reduce biofouling | The acyl chloride group enables efficient covalent attachment to amine- or hydroxyl-functionalized polymer surfaces, creating a hydrophilic and protein-resistant coating. mdpi.com |
| Copolymer Synthesis | End-capping agent in ring-opening polymerization | Can be used to terminate living polymerizations to yield well-defined amphiphilic block copolymers capable of self-assembly. nih.gov |
| Hydrogel Engineering | Functionalization of biopolymers | Incorporation of the Benzyl-PEG4 moiety allows for tuning of hydrogel swelling, degradability, and drug-loading capacity. |
| Biosensor Development | Creation of anti-fouling surfaces | Forms a stable, oriented linker layer on sensor substrates that enhances specificity and reduces non-specific binding. nih.govresearchgate.net |
Advanced Analytical Characterization and Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in verifying the chemical structure of Benzyl-PEG4-acyl chloride. These techniques probe the molecule's interaction with electromagnetic radiation, yielding data that serves as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons are expected. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. chemicalbook.comrsc.orgrsc.org The benzylic protons (–CH₂–Ar) would present as a singlet around δ 5.3 ppm. rsc.org The methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) chain (–O–CH₂–CH₂–O–) would exhibit a series of multiplets in the region of δ 3.6-3.8 ppm. The methylene protons adjacent to the acyl chloride group (–CH₂–COCl) are expected to be shifted further downfield.
The ¹³C NMR spectrum provides complementary information. The carbon signals for the aromatic ring of the benzyl group are typically observed between δ 127-136 ppm. rsc.orghmdb.ca The benzylic carbon signal appears around δ 66-67 ppm. rsc.org The carbons of the PEG chain would resonate in the range of δ 68-72 ppm. The carbonyl carbon of the acyl chloride is characteristically found at a much lower field, often above δ 165 ppm. rsc.org
By integrating the signals in the ¹H NMR spectrum, the ratio of the different types of protons can be determined, which helps in confirming the structure and assessing the purity of the compound. The presence of any unexpected signals could indicate impurities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.2-7.4 (multiplet) | 127-136 |
| Benzyl -CH₂- | ~5.3 (singlet) | ~66-67 |
| PEG -O-CH₂-CH₂-O- | 3.6-3.8 (multiplets) | 68-72 |
| -CH₂-COCl | Downfield shifted multiplet | - |
| -C=O (Acyl Chloride) | - | >165 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
A strong and sharp absorption band is expected in the region of 1785-1815 cm⁻¹ due to the C=O stretching vibration of the acyl chloride group. libretexts.orgreddit.comyoutube.com This high-frequency absorption is a hallmark of acyl chlorides. The C-O-C stretching vibrations of the ether linkages in the PEG chain will produce a strong, broad band in the range of 1000-1300 cm⁻¹. uc.edu The aromatic C=C stretching vibrations of the benzyl group will appear as one or more sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.orglibretexts.org Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. pressbooks.publibretexts.orgpressbooks.pub The presence of a band in the 600-800 cm⁻¹ range can be attributed to the C-Cl stretching vibration. uc.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Acyl Chloride | C=O Stretch | 1785-1815 | Strong, Sharp |
| Ether | C-O-C Stretch | 1000-1300 | Strong, Broad |
| Aromatic Ring | C=C Stretch | 1450-1600 | Weak to Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Strong |
| Chloroalkane | C-Cl Stretch | 600-800 | Strong |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is used as a derivatizing agent. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Derivatization Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the products of derivatization reactions involving this compound. researchgate.net Since the acyl chloride itself is highly reactive, HPLC is more commonly used to analyze the stable derivatives formed when it reacts with other molecules, such as proteins or small molecule drugs. researchgate.net
Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for this purpose. nih.gov A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the hydrophobicity of the analytes. The addition of the Benzyl-PEG4 moiety to a molecule will significantly alter its retention time, allowing for the separation of the derivatized product from the unreacted starting material.
Detection is typically achieved using a UV detector, as the benzyl group provides a strong chromophore. nih.gov The progress of a derivatization reaction can be monitored by observing the decrease in the peak corresponding to the starting material and the increase in the peak of the derivatized product over time. nih.govgoogle.com
Table 3: Typical HPLC Parameters for Derivatization Analysis
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like trifluoroacetic acid (TFA) |
| Detection | UV-Vis at a wavelength corresponding to the absorbance of the benzyl group (e.g., 254 nm) |
| Flow Rate | Typically 0.5-1.5 mL/min |
| Temperature | Often ambient or slightly elevated (e.g., 25-40 °C) |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography (GC) is another valuable separation technique, particularly when coupled with Mass Spectrometry (GC-MS), for the analysis of volatile and thermally stable derivatives. osti.govrsc.org While this compound itself may not be ideal for direct GC analysis due to its reactivity and relatively high molecular weight, its derivatives with smaller molecules can be amenable to this technique. researchgate.netconicet.gov.ar
Derivatization with this compound can increase the volatility and thermal stability of certain analytes, making them suitable for GC analysis. The sample is injected into a heated inlet, vaporized, and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the analytes' boiling points and interactions with the stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection and identification. osti.gov The mass spectrometer provides both molecular weight information and a unique fragmentation pattern, which aids in the structural confirmation of the derivatized analyte. researchgate.net
Table 4: General GC-MS Conditions for Analysis of Derivatized Analytes
| Parameter | Condition |
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or splitless |
| Temperature Program | Ramped temperature profile to elute a range of compounds |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a critical technique for the characterization of this compound and its derivatives, providing precise molecular weight determination and valuable structural information through fragmentation analysis. walshmedicalmedia.comthermofisher.com When coupled with a separation technique like HPLC or GC, it becomes a highly powerful analytical tool (LC-MS or GC-MS). ingenieria-analitica.comenovatia.comchromatographyonline.com
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions, allowing for the accurate determination of its molecular weight. The mass spectrum would show a peak corresponding to the mass of the protonated molecule [M+H]⁺ or other adducts.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the structure of the molecule. nih.gov By inducing fragmentation of the parent ion, characteristic fragment ions are produced. For this compound, expected fragment ions would include the benzyl cation (m/z 91) and fragments corresponding to the successive loss of ethylene (B1197577) glycol units (44 Da) from the PEG chain. ingenieria-analitica.comlibretexts.orgmiamioh.edu This fragmentation pattern serves as a fingerprint for the compound, confirming the presence of both the benzyl group and the PEG chain. nih.gov
Table 5: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Weight Determination (ESI-MS) | Peak corresponding to [M+H]⁺ or other adducts of the intact molecule. |
| Fragmentation Analysis (MS/MS) | Prominent fragment ion at m/z 91 (benzyl cation). |
| Series of fragment ions separated by 44 Da, corresponding to the loss of ethylene glycol units. |
Surface-Sensitive Analytical Techniques (e.g., PM-FTIRRAS, XPS) for Substrate Functionalization
The successful functionalization of substrates with molecules like this compound is critically dependent on the ability to confirm the presence and understand the orientation of these molecules on the surface. Surface-sensitive analytical techniques are indispensable for this purpose, providing detailed chemical and structural information at the molecular level. Among the most powerful of these are Polarization Modulation-Infrared Reflection-Adsorption Spectroscopy (PM-FTIRRAS) and X-ray Photoelectron Spectroscopy (XPS). These methods offer complementary information, making them a robust combination for the characterization of self-assembled monolayers (SAMs) and other thin films.
Polarization Modulation-Infrared Reflection-Adsorption Spectroscopy (PM-FTIRRAS)
PM-FTIRRAS is a highly sensitive vibrational spectroscopy technique used to study molecular monolayers on reflective surfaces, such as gold or silicon. researchgate.netnih.gov It provides information about the chemical bonds present in the adsorbed molecules and their orientation with respect to the substrate. The technique works by differentially measuring the reflection of p-polarized and s-polarized infrared light from the surface. researchgate.net This approach effectively cancels out signals from the gas phase, such as water vapor, and enhances the signal from the surface-adsorbed species, resulting in spectra with a high signal-to-noise ratio. researchgate.netnih.govresearchgate.net
For a surface functionalized with this compound, a PM-FTIRRAS spectrum would be expected to show characteristic absorption bands corresponding to the different functional groups within the molecule. The acyl chloride group is highly reactive and would likely react with a suitable substrate to form a covalent bond (e.g., an ester with a hydroxyl-terminated surface). The key vibrational modes that would be monitored are summarized in the table below. The presence and relative intensities of these bands can confirm the successful immobilization of the molecule and provide insights into the conformational order of the PEG chain and the orientation of the benzyl group. researchgate.netnih.gov For instance, the orientation of the aromatic ring of the benzyl group can be inferred from the relative intensities of the ring stretching modes. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.govthermofisher.com It is an invaluable tool for confirming the successful deposition of this compound onto a substrate. By analyzing the kinetic energy of photoelectrons emitted from the sample when irradiated with a beam of X-rays, XPS can identify the elements present and their bonding environments.
For a this compound modified surface, the XPS survey scan would be expected to show peaks for carbon (C 1s), oxygen (O 1s), and potentially chlorine (Cl 2p) if the acyl chloride has not fully reacted or is present in a multilayer film. High-resolution spectra of the C 1s region would be particularly informative, as they can be deconvoluted to identify the different chemical states of carbon within the molecule. For example, distinct peaks would be expected for the aliphatic carbons of the PEG chain (C-C, C-O), the aromatic carbons of the benzyl group (C=C), and the carbonyl carbon (C=O). mdpi.comresearchgate.netmendeley.com The presence of a shake-up satellite peak in the C 1s spectrum can be a characteristic feature of the aromatic benzyl group. mendeley.com
The table below provides a summary of the expected binding energies for the key elements in a this compound monolayer.
| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Binding Energy (eV) | Reference |
| PM-FTIRRAS | C-H (aliphatic) | 2850 - 2950 | researchgate.net |
| C=O (ester/acid) | 1710 - 1735 | researchgate.net | |
| C-O-C (ether) | 1080 - 1150 | piketech.com | |
| Aromatic C=C | 1450 - 1600 | nih.gov | |
| Aromatic C-H | 3000 - 3100 | nih.gov | |
| XPS | C 1s (C-C, C-H) | ~284.8 | mdpi.comresearchgate.net |
| C 1s (C-O) | ~286.5 | northwestern.edunih.gov | |
| C 1s (C=O) | ~288.0 - 289.0 | mdpi.comnorthwestern.edu | |
| O 1s (C-O) | ~532.5 - 533.0 | mdpi.com | |
| O 1s (C=O) | ~531.5 - 532.0 | mdpi.com | |
| Cl 2p | ~200 - 201 | nih.gov |
Note: The exact positions of the peaks can vary depending on the specific substrate, the packing density of the monolayer, and the instrumentation used.
The combination of PM-FTIRRAS and XPS provides a comprehensive characterization of surfaces functionalized with this compound. While PM-FTIRRAS confirms the presence of specific chemical bonds and their orientation, XPS provides quantitative elemental and chemical state information, confirming the successful grafting of the molecule to the surface. thermofisher.compiketech.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions at the electronic level. For Benzyl-PEG4-acyl chloride, these calculations can map out the energy landscape of its reactions, such as nucleophilic acyl substitution, which is characteristic of acyl chlorides. chemguide.co.uklibretexts.org
The primary reaction of the acyl chloride group is nucleophilic addition-elimination. libretexts.orglibretexts.org A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and forming the final acylated product (e.g., an amide or an ester). libretexts.orgpearson.com
Quantum chemical calculations can model this entire pathway:
Reactant and Product Geometries: Optimization of the ground-state geometries of this compound and its potential products.
Transition State (TS) Searching: Locating the transition state structure, which represents the highest energy point along the reaction coordinate. The properties of the TS are critical for determining the reaction rate. nih.gov
Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key predictor of reaction kinetics.
Studies on related benzyl (B1604629) chlorides show that substituents on the aromatic ring can significantly influence reaction rates and even the reaction mechanism (e.g., shifting between concerted and stepwise pathways). nih.govresearchgate.net For this compound, the electron-donating or withdrawing nature of any substituents on the benzyl ring would be a key variable in these calculations. nih.gov Similarly, the PEG4 chain, while flexible, could sterically and electronically influence the approach of the nucleophile to the acyl chloride group.
| Intermediate Stability | -5.2 | The relative energy of the tetrahedral intermediate, suggesting it is a metastable species along the reaction pathway. |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and interactions of molecules over time, which is particularly important for a flexible molecule like this compound. nih.gov Both all-atom and coarse-grained MD simulations are valuable tools. nih.govnih.gov
MD simulations can be used to study:
Conformational Dynamics: The PEG4 linker is highly flexible. MD simulations can explore its conformational landscape, revealing how it folds and how its conformation affects the accessibility of the reactive acyl chloride and the benzyl group. nih.gov Simulations of similar PEGylated systems have shown that PEG chains can adopt conformations ranging from extended to compact globular shapes. nih.gov
Solvation Effects: The interaction of the molecule with different solvents (e.g., water, organic solvents) can be modeled to understand its solubility and the solvent's influence on its conformation and reactivity.
Intermolecular Interactions: MD simulations are crucial for understanding how this compound interacts with other molecules, such as proteins, lipids, or other drug molecules. nih.gov For instance, in the context of PROTACs, simulations could model the binding of the benzyl group to a target protein. Coarse-grained simulations, in particular, can be used to study larger systems and longer timescales, such as the aggregation behavior of multiple molecules. nih.govmdpi.com
Table 2: Key Parameters from a Simulated Molecular Dynamics Trajectory of this compound in an Aqueous Environment
| Parameter | Description | Simulated Value/Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 500 ns |
| Force Field | The set of parameters used to describe the potential energy of the system. | GROMOS54a7 |
| End-to-End Distance (PEG4) | The average distance between the benzyl group and the acyl chloride group. | 10.5 ± 2.1 Å |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 5.8 ± 0.9 Å |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Fluctuates based on PEG4 conformation, indicating dynamic shielding of reactive groups. |
Structure-Reactivity Relationship Predictions and Modeling
By combining data from quantum chemical calculations and experimental results for a series of related compounds, quantitative structure-reactivity relationships (QSRR) can be developed. These models aim to predict the reactivity of new compounds based on their structural features. rsc.org
For this compound, a QSRR model could relate its reactivity to descriptors such as:
Electronic Properties: Hammett parameters (σ) of substituents on the benzyl ring, which quantify their electron-donating or -withdrawing effects. researchgate.net
Steric Parameters: Steric hindrance around the acyl chloride group, which can be quantified using parameters like Taft's steric parameter (Es).
Quantum Chemical Descriptors: Calculated properties like the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the activation energy for a model reaction. rsc.org
Studies on benzyl chloride derivatives have shown that reactivity is highly dependent on the electronic nature of substituents. nih.gov For example, electron-withdrawing groups can alter reaction rates significantly. researchgate.netnih.gov While the PEG4 chain is not directly attached to the benzyl ring, its conformational flexibility could introduce complex steric effects that influence the reactivity of the acyl chloride.
Table 3: Example of a Simplified QSRR Model for Reactivity of Substituted Benzyl-PEG4-X Compounds
| Derivative (X) | Hammett Parameter (σ_para) | Calculated Relative Reactivity (log(k/k₀)) | Predicted Reactivity Trend |
|---|---|---|---|
| This compound | 0.00 | 0.00 | Baseline |
| p-Nitrothis compound | +0.78 | -1.5 | Decreased Reactivity |
In Silico Design Principles for Novel this compound Derivatives
The insights gained from theoretical and computational studies form the basis for the in silico design of novel derivatives with optimized properties. This rational design approach is more efficient than traditional trial-and-error synthesis. researchgate.net
Key design principles for new this compound derivatives would include:
Modulating Reactivity: By adding electron-withdrawing or -donating groups to the benzyl ring, the reactivity of the acyl chloride can be fine-tuned for specific applications. For example, enhancing reactivity for faster conjugation or decreasing it for improved stability and storage. rsc.org
Altering Linker Properties: The length and composition of the PEG linker can be modified. Replacing PEG4 with longer or shorter PEG chains (e.g., PEG2, PEG8) or with different types of linkers (e.g., more rigid alkyl chains) would alter the molecule's flexibility, solubility, and the spatial distance it can bridge between two entities.
Improving Binding Affinity: If the benzyl group is intended to bind to a biological target, computational docking and MD simulations can be used to design modifications to the benzyl ring that enhance binding affinity and selectivity. researchgate.net
Controlling Physicochemical Properties: Properties like solubility, lipophilicity (logP), and membrane permeability can be predicted using computational models. The structure can be systematically modified in silico to achieve a desired profile for a particular application, such as drug delivery. nih.gov
This computational-led design process allows for the screening of a large virtual library of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation.
Future Research Directions and Emerging Paradigms
Sustainable Synthesis Routes for Benzyl-PEG4-acyl chloride
The traditional synthesis of PEGylated reagents and their precursors often involves volatile and hazardous organic solvents. Future research is increasingly focused on developing "green" and sustainable synthetic pathways that are more environmentally benign and cost-effective.
One promising approach is the use of polyethylene (B3416737) glycol (PEG) itself as a reaction medium. dntb.gov.uarsc.org PEG is a non-volatile, biodegradable, and recyclable solvent that can dissolve a wide range of chemicals, including mineral salts and organic compounds. nsf.gov Research has demonstrated the effectiveness of PEG-400 as a benign solvent for various organic transformations, avoiding the need for toxic solvents. nih.gov For the synthesis of this compound, this could involve leveraging PEG as the solvent for the benzylation step or the final chlorination step. For instance, a sustainable method for producing benzyl (B1604629) phosphonates utilizes a PEG-400/KI catalytic system at room temperature, which could be adapted for related benzylations. nih.gov This system enhances the nucleophilicity of the reacting ions and facilitates the reaction, showcasing a green alternative to conventional methods. nih.gov
Furthermore, the synthesis of the precursor components, such as the benzyl group and the acyl chloride, is also a target for green chemistry. Methods for benzyl chloride synthesis are evolving to use safer chlorinating agents like N-chlorosuccinimide under visible light photocatalysis, which offers a mild and scalable alternative to traditional methods. organic-chemistry.org Similarly, the conversion of carboxylic acids to acyl chlorides can be achieved under milder conditions, for example, by reacting tert-butyl esters with thionyl chloride at room temperature, which shows greater substrate selectivity compared to harsher methods. organic-chemistry.org
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Benzylation | Use of volatile organic solvents (e.g., Toluene, THF) | Using PEG-400 as a solvent and catalyst system nih.gov | Biodegradable, recyclable, non-volatile, enhanced reaction rates dntb.gov.uansf.gov |
| Chlorination of Alcohol Precursor | Harsh chlorinating agents (e.g., SOCl2 at high temp) | N-chlorosuccinimide with photocatalysis organic-chemistry.org | Mild conditions, high selectivity, use of light as a reagent organic-chemistry.org |
| Acyl Chloride Formation | Oxalyl chloride or thionyl chloride with DMF | Visible-light photocatalysis-based methods organic-chemistry.org | Avoids toxic reagents, proceeds under mild conditions organic-chemistry.org |
Chemo- and Regioselective Reactions with Complex Biomolecules
The acyl chloride functional group is highly reactive, readily forming covalent bonds with nucleophilic residues on biomolecules. A key area of future research is to control this reactivity for chemo- and regioselective modifications, especially on complex proteins and antibodies. nih.gov
Acylation reactions can target several nucleophilic amino acid side chains, including the amino group of lysine (B10760008) and the sulfhydryl group of cysteine. mdpi.commdpi.com The challenge lies in directing the reaction to a single, specific site on a protein that may contain multiple potential reaction sites. The selectivity of these reactions is influenced by factors such as pH and the local microenvironment of the amino acid residue. mdpi.com For example, the lower pKa of the sulfhydryl group in cysteine allows for selective modification at a pH around 7.0, where the amine groups of lysine are predominantly protonated and less reactive. nih.gov
Emerging strategies aim to enhance this selectivity. Research into the reactivity of different electrophilic "warheads" shows that benzyl-activated compounds can exhibit enhanced reactivity and selectivity. Studies comparing phenyl isothiocyanate and benzyl isothiocyanate for protein labeling found that the benzyl variant was significantly more effective at labeling free cysteine residues on an antibody fragment (Fab). nih.govresearchgate.netrsc.org This suggests that the benzyl group in this compound may similarly influence its reactivity profile, a direction ripe for exploration.
Future work will likely involve a combination of protein engineering—where specific reactive residues are introduced at desired locations via site-directed mutagenesis—and the fine-tuning of linker chemistry to achieve unparalleled precision in bioconjugation. nih.gov This control is critical for applications like antibody-drug conjugates (ADCs), where the precise location and number of attached drug molecules heavily influence efficacy and safety. biochempeg.com
Integration into Automated Synthesis Platforms
The demand for novel therapeutics and diagnostics has spurred the development of automated synthesis platforms capable of rapidly producing and screening large libraries of compounds. The integration of versatile linkers like this compound into these platforms is a significant future direction.
Automated systems, combining solid-phase synthesis (SPS) and continuous-flow operation, enable the multi-step synthesis of complex molecules with minimal manual intervention. nih.gov In such a system, a molecule can be anchored to a solid support (like a resin), and reagents like this compound can be flowed through the reactor to perform a specific chemical step, such as adding a PEG linker to the anchored molecule. This approach allows for easy purification by simply washing the resin and enables the sequential addition of different building blocks. A recent demonstration showed the automated six-step synthesis of the pharmaceutical ingredient prexasertib (B560075) in 32 hours. nih.gov
The properties of PEG linkers are particularly advantageous for these automated systems. Designer PEG linkers can be developed to be cleavable under specific conditions, which simplifies downstream analysis like peptide mapping to confirm the site of modification. nih.gov Furthermore, high-throughput screening methods have been developed that use PEG to quantitatively assess protein solubility, a critical attribute for biologic drug formulations. nih.gov By incorporating this compound into automated library synthesis, researchers can rapidly generate and test numerous variations of a bioconjugate, optimizing for properties like stability, solubility, and biological activity.
| Platform/Technique | Role of this compound | Research Goal | Reference |
|---|---|---|---|
| Continuous-Flow Solid-Phase Synthesis | As a building block/linker added in one of the flow steps. | Automated, multi-step synthesis of PEGylated peptides or small molecules. | nih.gov |
| High-Throughput Screening (HTS) | Component of a library of bioconjugates to be screened. | Rapidly optimize linker length and composition for desired properties. | nih.govnih.gov |
| Automated Bioconjugation | Reagent for site-specific modification of proteins/antibodies. | Produce well-defined antibody-drug conjugates or other targeted therapies. | nih.gov |
Exploration of Novel Research Applications beyond Current Paradigms
While PEGylation is a well-established technology for improving the pharmacokinetic profiles of drugs, new applications for PEG linkers are constantly emerging. researchgate.netnih.gov this compound is positioned to be a key component in several of these next-generation therapeutic and diagnostic platforms.
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are novel therapeutic agents that co-opt the cell's own protein disposal machinery to selectively destroy disease-causing proteins. medchemexpress.com These molecules consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This compound is explicitly identified as a PEG-based PROTAC linker, used to connect the two active ends of the molecule. medchemexpress.commedchemexpress.eu The length and flexibility of the PEG linker are critical for the efficacy of the PROTAC, and research is actively exploring how different linkers affect the formation of a stable ternary complex and subsequent protein degradation. acs.org
Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics that use an antibody to deliver a potent cytotoxic drug directly to tumor cells. biochempeg.com The linker connecting the antibody and the drug is a crucial component, affecting the ADC's stability, solubility, and drug-release mechanism. broadpharm.com PEG linkers are widely used in ADCs to improve their properties. biochempeg.combroadpharm.com The this compound linker can be used to attach drugs to antibodies, with the PEG4 spacer providing a balance of solubility and length.
Nanoparticle Drug Delivery: PEGylation is essential in the development of nanoparticle-based drug delivery systems, including lipid nanoparticles used in mRNA vaccines. broadpharm.com The PEG chains create a "stealth" effect, forming a hydration layer that helps the nanoparticles evade the immune system and prolongs their circulation time. nih.gov Linkers like this compound can be used to functionalize the surface of nanoparticles, attaching targeting ligands or other functional moieties to create more sophisticated and targeted delivery vehicles. jenkemusa.combiochempeg.com
Q & A
Basic Research Questions
Q. How can Benzyl-PEG4-acyl chloride be synthesized and characterized for purity in a laboratory setting?
- Methodology :
- Synthesis : React PEG4-functionalized benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a nitrogen atmosphere to prevent hydrolysis. Monitor reaction completion via TLC or FTIR for carbonyl chloride peak disappearance .
- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., PEG spacer protons at δ 3.5–3.7 ppm, benzyl group aromatic signals at δ 7.2–7.5 ppm). Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the critical handling and storage protocols for this compound to ensure stability?
- Methodology :
- Handling : Use glove boxes or Schlenk lines under inert gas (Ar/N₂) due to hygroscopicity. Avoid prolonged exposure to humidity to prevent hydrolysis to PEG4-benzoic acid .
- Storage : Store in amber vials with molecular sieves at –20°C. Regularly test moisture content via Karl Fischer titration to validate storage conditions .
Advanced Research Questions
Q. How can the hydrolytic stability of this compound be systematically evaluated under varying pH and temperature conditions?
- Methodology :
- Experimental Design : Prepare buffered solutions (pH 4–10) and incubate the compound at 25°C, 37°C, and 50°C. Withdraw aliquots at timed intervals.
- Analysis : Quantify degradation via HPLC-UV (monitor benzoic acid formation) or LC-MS. Calculate rate constants and construct Arrhenius plots to predict shelf life .
Q. What strategies optimize the coupling efficiency of this compound with amine-containing biomolecules (e.g., peptides)?
- Methodology :
- Reaction Optimization : Vary molar ratios (1:1 to 1:5), solvents (DMF vs. DCM), and catalysts (e.g., DMAP). Use DOE (Design of Experiments) to identify critical factors.
- Efficiency Assessment : Quantify unreacted amines via TNBS assay or MALDI-TOF MS to determine conjugation yield .
Q. How should researchers resolve contradictions in NMR and MS data when characterizing PEGylated acyl chloride intermediates?
- Methodology :
- Cross-Validation : Confirm molecular weight via ESI-MS (high-resolution mode) to distinguish PEG oligomer distributions. Use DEPT-135 NMR to differentiate carbonyl carbons from PEG backbone signals.
- Controlled Hydrolysis : Hydrolyze a sample to PEG4-benzoic acid and compare with authentic standards to validate structural assignments .
Q. What experimental approaches elucidate the reaction mechanism of this compound in nucleophilic acyl substitutions?
- Methodology :
- Kinetic Studies : Perform pseudo-first-order reactions with excess nucleophile (e.g., benzylamine). Monitor progress via IR spectroscopy (disappearance of C=O stretch at ~1800 cm⁻¹).
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways. Computational modeling (DFT) can predict transition states and activation energies .
Methodological Design & Data Analysis
Q. How can researchers establish purity thresholds for this compound in bioconjugation applications?
- Methodology :
- Threshold Criteria : Define limits via LC-MS (e.g., ≤2% free PEG4-benzoic acid, ≤1% unreacted starting material). Validate thresholds by testing conjugates for biological activity (e.g., binding assays) .
Q. What techniques quantify the impact of hygroscopicity on this compound reactivity?
- Methodology :
- Controlled Humidity Exposure : Use humidity chambers (20–80% RH) to simulate storage conditions. Track hydrolysis rates via FTIR or gravimetric analysis.
- Karl Fischer Titration : Correlate moisture content with reaction yield in model coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
